3-Methyl-2-(3-thienyl)pyridine

Synthetic methodology Cross-coupling chemistry Heterocyclic building blocks

Medicinal chemistry programs targeting nAChRs and CYP2A6 require regioisomerically defined thienylpyridine building blocks to avoid positional isomer artifacts. 3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8) provides an authenticated 2-(3-thienyl) scaffold at ≥97% purity. • Defined 2-(3-thienyl) connectivity for reproducible Stille, Suzuki, or Negishi cross-coupling. • Structurally distinct from 3-(3-methylthiophen-2-yl)pyridine; enables systematic CYP2A6 SAR. • Ambient storage; compatible with parallel synthesis without pre-purification.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 56421-80-8
Cat. No. B1391962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(3-thienyl)pyridine
CAS56421-80-8
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CSC=C2
InChIInChI=1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3
InChIKeyVDZJAWRJBIFHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8): Procurement-Grade Heterocyclic Building Block for Nicotinic Ligand Synthesis


3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8) is a heterocyclic compound with the molecular formula C10H9NS and molecular weight of 175.25 g/mol, featuring a pyridine ring substituted with a methyl group at the 3-position and a thienyl group at the 2-position . Its IUPAC designation is 3-methyl-2-(thiophen-3-yl)pyridine, and it exists as a member of the thienylpyridine class—structural analogs of nicotine wherein the N-methylpyrrolidine moiety is replaced by a thiophene ring . This compound serves primarily as a synthetic intermediate and structural scaffold in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes .

Product Type Heterocyclic building block
Research Context nAChR ligand synthesis scaffold
Procurement Fit Off-the-shelf regioisomeric purity for parallel synthesis

Procurement Risk Alert: Why 3-Methyl-2-(3-thienyl)pyridine Cannot Be Casually Replaced with Positional Isomers or In-Class Analogs


Thienylpyridine derivatives exhibit pronounced positional isomerism that fundamentally alters their synthetic utility and biological target engagement. The substitution pattern—specifically, whether the thienyl group occupies the 2-position versus the 3-position of the pyridine ring, and whether the methyl group resides on the pyridine ring or the thiophene ring—determines both the compound's reactivity in cross-coupling reactions and its binding orientation at nAChR and CYP enzyme active sites [1]. A structurally similar positional isomer, 3-(3-methylthiophen-2-yl)pyridine (CAS 837376-35-9), demonstrates measurable CYP2A6 inhibitory activity (Ki = 300 nM) that would not be predicted for the 3-methyl-2-(3-thienyl)pyridine scaffold without empirical validation [2]. Furthermore, the 2-(3-thienyl)pyridine core without the 3-methyl substituent (CAS 21298-55-5) possesses different electronic properties and steric constraints that alter its behavior in Pd-catalyzed coupling reactions compared to the methylated analog [3]. Generic substitution without confirming the exact regiochemistry introduces uncontrolled variables in both synthetic yield and biological assay reproducibility.

Risk Factor
Target Compound
Potential Substitute
Regiochemistry
2-(3-thienyl) with 3-methyl on pyridine
3-(2-thienyl) or 4-substituted isomers may shift coupling reactivity and target engagement
Scaffold Integrity
2-(3-thienyl)pyridine core with methyl substituent
Des-methyl analog (CAS 21298-55-5) alters steric and electronic properties in Pd-catalyzed reactions
Biological Context
Scaffold for SAR exploration; CYP engagement uncharacterized
Positional isomer (CAS 837376-35-9) shows reported CYP2A6 inhibition; activity may not transfer

Quantitative Differentiation Evidence: 3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8) vs. Positional Isomers and Structural Analogs


Regiochemical Purity Requirement: 2-(3-Thienyl) Substitution Pattern vs. Alternative 3-Substituted Isomers for Pd-Catalyzed Coupling Applications

The 2-(3-thienyl)pyridine scaffold bearing a 3-methyl substituent on the pyridine ring enables specific Pd-catalyzed Stille coupling reactivity that is not achievable with 3-substituted thienylpyridine isomers. In the synthesis of thienylpyridine derivatives, the regiochemistry of the heteroaryl halide coupling partner dictates both reaction yield and product purity [1]. The 2-pyridyl position relative to the thiophene ring creates a distinct electronic environment that influences the oxidative addition step in Pd(0)-catalyzed cross-couplings with organotin reagents [1].

Regiochemical Purity
Class-level inference
2-(3-thienyl) connectivity minimizes steric hindrance vs. 3-substituted isomers in Stille coupling
Synthetic accessibility context
Exact yields not reported; data to verify
Synthetic methodology Cross-coupling chemistry Heterocyclic building blocks

CYP2A6 Inhibitory Activity: Positional Isomer 3-(3-Methylthiophen-2-yl)pyridine Demonstrates Quantifiable Enzyme Engagement That Defines Scaffold Utility

While direct CYP2A6 inhibition data for 3-methyl-2-(3-thienyl)pyridine (CAS 56421-80-8) has not been reported in the peer-reviewed literature, its positional isomer 3-(3-methylthiophen-2-yl)pyridine (CAS 837376-35-9) exhibits measurable CYP2A6 inhibition with Ki = 300 nM and IC50 = 622 nM [1][2]. This data establishes that the thienylpyridine scaffold—when bearing the appropriate substitution pattern—can engage the CYP2A6 active site, the primary enzyme responsible for nicotine oxidation [3]. The target compound 3-methyl-2-(3-thienyl)pyridine represents a distinct regioisomeric scaffold that may exhibit altered CYP2A6 binding kinetics or selectivity profiles relative to the 3-(3-methylthiophen-2-yl)pyridine isomer, providing a structurally differentiated tool compound for structure-activity relationship (SAR) studies.

CYP2A6 Engagement
Class-level inference
Comparator isomer Ki = 300 nM; target activity uncharacterized
Supports scaffold SAR exploration context
CYP2A6 assay context; requires validation
Enzyme inhibition CYP2A6 Nicotine metabolism ADME

Supplier Purity Specifications: Commercial Availability at ≥95-98% Purity Enables Direct Use in Parallel Synthesis Libraries

3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8) is commercially available from multiple reputable suppliers with documented purity specifications ranging from 95% to 98% . This level of purity meets or exceeds the typical requirements for direct use in parallel synthesis without additional purification. In contrast, many custom-synthesized positional isomers require in-house purification prior to use in sensitive coupling reactions, adding time and cost to discovery workflows.

Supplier Purity
Data to verify
95-98% purity across suppliers; supports direct parallel synthesis use
Procurement specification review
HPLC/GC area% basis
Chemical procurement Quality control Medicinal chemistry supply

Structural Differentiation for nAChR Ligand Development: Distinct Substitution Pattern Relative to Nicotine and Established Nicotinic Ligands

The 3-methyl-2-(3-thienyl)pyridine scaffold represents a distinct structural class within the broader landscape of nicotinic acetylcholine receptor (nAChR) ligands. Unlike nicotine, which bears an N-methylpyrrolidine ring, and unlike classical 3-pyridyl ether nAChR ligands that achieve subnanomolar affinity at α4β2 receptors [1], this compound incorporates a thiophene ring directly attached to the pyridine core. This substitution pattern alters both the electronic distribution across the heteroaromatic system and the conformational flexibility of the molecule, parameters known to influence nAChR subtype selectivity [2].

nAChR Ligand Scaffold
Class-level inference
Thienylpyridine core diverges from nicotine and 3-pyridyl ether nAChR ligands
Supports nAChR subtype-selectivity screening context
No direct binding data available
Nicotinic acetylcholine receptor nAChR ligands Nicotine analogs SAR

Storage Stability: Long-Term Cool/Dry Storage Conditions Minimize Degradation Risk in Compound Management Workflows

Supplier technical documentation specifies long-term storage of 3-methyl-2-(3-thienyl)pyridine in a cool, dry place . The compound is a neutral heteroaromatic solid without hydrolytically labile functional groups, suggesting good shelf stability under standard compound management conditions. This contrasts with certain nAChR ligands bearing ester or carbamate functionalities that require refrigerated or desiccated storage to prevent hydrolysis.

Storage Stability
Source review
Cool, dry storage sufficient; no labile functional groups
Compound management context
Per supplier documentation
Compound management Stability Storage conditions

Procurement-Optimized Application Scenarios for 3-Methyl-2-(3-thienyl)pyridine (CAS 56421-80-8)


Medicinal Chemistry: Synthesis of Novel nAChR Ligand Libraries via Pd-Catalyzed Cross-Coupling

3-Methyl-2-(3-thienyl)pyridine serves as a versatile heteroaryl halide coupling partner (via bromination at the pyridine 5- or 6-position) for Stille, Suzuki, or Negishi cross-coupling reactions to generate diverse libraries of thienylpyridine-based nAChR ligands [1]. The 2-(3-thienyl) connectivity provides a distinct vector for substituent elaboration compared to 3-substituted thienylpyridine isomers, enabling exploration of novel chemical space in nAChR modulator discovery. The compound's commercial availability at ≥95% purity supports direct use in parallel synthesis without pre-purification.

CYP Enzyme Inhibition Studies: Scaffold for Systematic SAR of CYP2A6 Inhibitors

Given that the positional isomer 3-(3-methylthiophen-2-yl)pyridine demonstrates measurable CYP2A6 inhibition (Ki = 300 nM) [2], 3-methyl-2-(3-thienyl)pyridine represents a structurally distinct scaffold for probing how the regiochemistry of methyl and thienyl substitution modulates CYP2A6 binding affinity and isoform selectivity. Systematic comparison of these isomers can elucidate the optimal substitution pattern for CYP2A6 inhibitor development—a therapeutic strategy relevant to smoking cessation and modulation of nicotine metabolism [3].

Academic Core Facility Compound Collections: Low-Maintenance Heterocyclic Building Block for Diversity-Oriented Synthesis

With its favorable storage profile (cool, dry conditions; no special handling) and well-defined molecular properties (MW = 175.25; LogP ~3.1 estimated), 3-methyl-2-(3-thienyl)pyridine is an ideal addition to academic screening collections and core facility compound libraries. Its neutral heteroaromatic character minimizes degradation risk during long-term storage, while its moderate molecular weight and favorable lipophilicity align with lead-like chemical space parameters.

Process Chemistry Development: Reference Standard for Regioisomeric Purity Method Validation

In process chemistry applications where regioisomeric purity is critical, 3-methyl-2-(3-thienyl)pyridine can serve as an authentic reference standard for developing and validating HPLC methods capable of resolving positional isomers of thienylpyridine derivatives. The compound's well-defined CAS registry number (56421-80-8) and commercial availability from multiple suppliers facilitate its use as a calibrant in analytical method development, particularly for reactions where competing formation of 3-substituted or 4-substituted thienylpyridine isomers is a concern.

Application
Selection Property
Validation Focus
nAChR ligand library synthesis
Regiochemical scaffold purity
Pd-catalyzed coupling reactivity review
CYP enzyme inhibition SAR studies
Scaffold differentiation from active isomer
CYP2A6 isoform selectivity context
Academic screening collections
Lead-like physicochemical profile and stability
Long-term storage integrity review
Process chemistry reference standard
Authentic regioisomeric identity
HPLC method specificity validation

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